molecular formula C18H28N2O3 B13675072 [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol

[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol

Cat. No.: B13675072
M. Wt: 320.4 g/mol
InChI Key: LRDBDTGBLIKCHV-UHFFFAOYSA-N
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Description

[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol typically involves multiple steps, starting from commercially available starting materialsThe final step involves the addition of the hydroxymethyl group to the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution of the benzyl group can lead to a variety of substituted piperazine derivatives .

Scientific Research Applications

[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-14-10-19(11-15-8-6-5-7-9-15)16(13-21)12-20(14)17(22)23-18(2,3)4/h5-9,14,16,21H,10-13H2,1-4H3

InChI Key

LRDBDTGBLIKCHV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)CO)CC2=CC=CC=C2

Origin of Product

United States

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